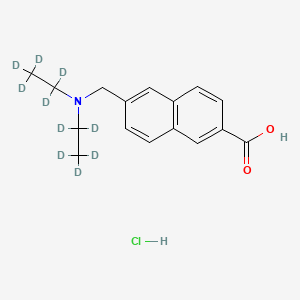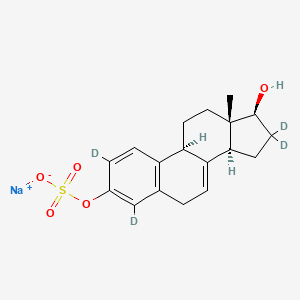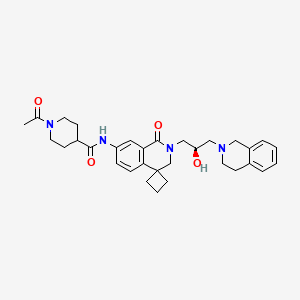
Givinostat impurity 1-d10 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Givinostat impurity 1-d10 (hydrochloride) is a deuterium-labeled derivative of Givinostat impurity 1 hydrochloride. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, which can significantly affect its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research, particularly in the development and quantitation of pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Givinostat impurity 1-d10 (hydrochloride) involves the incorporation of deuterium into the parent compound, Givinostat impurity 1 hydrochloride. The process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Givinostat impurity 1 hydrochloride are replaced with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions.
Purification: The resulting compound is purified using techniques such as chromatography to ensure the desired level of deuterium incorporation.
Industrial Production Methods
Industrial production of Givinostat impurity 1-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of Givinostat impurity 1 hydrochloride are subjected to deuterium exchange reactions.
Scale-Up Purification: Industrial-scale purification methods, such as large-scale chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Givinostat impurity 1-d10 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The deuterium atoms can be replaced with other substituents through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Givinostat impurity 1-d10 (hydrochloride) has several scientific research applications:
Pharmacokinetic Studies: The compound is used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: It helps in studying the metabolic pathways and identifying metabolites of pharmaceuticals.
Drug Development: The compound is used in the development of new drugs, particularly in optimizing their pharmacokinetic properties.
Biological Research: It is employed in various biological studies to investigate the effects of deuterium incorporation on biological systems.
Wirkmechanismus
The mechanism of action of Givinostat impurity 1-d10 (hydrochloride) involves its role as a deuterium-labeled compound. Deuterium incorporation can affect the pharmacokinetics and metabolism of the parent compound. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in drug metabolism.
Metabolic Pathways: It can alter metabolic pathways by affecting the rate of metabolic reactions.
Pharmacokinetic Modulation: Deuterium incorporation can modulate the pharmacokinetic properties of the parent compound, leading to changes in absorption, distribution, metabolism, and excretion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Givinostat impurity 1 hydrochloride: The parent compound without deuterium incorporation.
Other Deuterium-Labeled Compounds: Similar compounds with deuterium incorporation, such as deuterium-labeled metabolites of other drugs.
Uniqueness
Givinostat impurity 1-d10 (hydrochloride) is unique due to its deuterium incorporation, which can significantly affect its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research, particularly in drug development and metabolic studies .
Eigenschaften
Molekularformel |
C16H20ClNO2 |
|---|---|
Molekulargewicht |
303.85 g/mol |
IUPAC-Name |
6-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]naphthalene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H19NO2.ClH/c1-3-17(4-2)11-12-5-6-14-10-15(16(18)19)8-7-13(14)9-12;/h5-10H,3-4,11H2,1-2H3,(H,18,19);1H/i1D3,2D3,3D2,4D2; |
InChI-Schlüssel |
VRAJCTMYLKCSRB-MFMGRUKYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=CC2=C(C=C1)C=C(C=C2)C(=O)O)C([2H])([2H])C([2H])([2H])[2H].Cl |
Kanonische SMILES |
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)











